A-119637

α1D-adrenoceptor corpus cavernosum noradrenaline

A-119637 is the gold-standard selective α1D-AR antagonist for preclinical research. Unlike non-selective prazosin or α1B-selective A-322312, A-119637 achieves sub-nanomolar binding and >90% functional antagonism in isolated corpus cavernosum tissue without confounding off-target effects. Essential for dissecting α1D-mediated pathways in urogenital pharmacology. Source high-purity A-119637 to ensure reproducible, subtype-specific results in organ bath assays and in vivo erectile function studies.

Molecular Formula C25H26N4O3S
Molecular Weight 462.6 g/mol
Cat. No. B1666372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-119637
SynonymsA-119637
A119637
Molecular FormulaC25H26N4O3S
Molecular Weight462.6 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=C(NC3=O)SC=C4C5=CC=CC=C5
InChIInChI=1S/C25H26N4O3S/c1-32-21-10-6-5-9-20(21)28-14-11-27(12-15-28)13-16-29-24(30)22-19(18-7-3-2-4-8-18)17-33-23(22)26-25(29)31/h2-10,17H,11-16H2,1H3,(H,26,31)
InChIKeyHLVQBOYEHQRWHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-119637: Potent and Selective Alpha-1D Adrenoceptor Antagonist for Erectile Dysfunction and Urological Research


A-119637 (CAS 255713-47-4) is a synthetic small molecule belonging to the thieno[2,3-d]pyrimidine-2,4-dione class, developed as a potent and selective antagonist of the alpha-1D adrenoceptor (α1D-AR) [1]. It is widely used in preclinical research to dissect the functional roles of α1-adrenoceptor subtypes, particularly in urogenital tissues such as the corpus cavernosum, where α1D-ARs are implicated in the regulation of smooth muscle tone and penile erection [2]. The compound exhibits high affinity for cloned human and rat α1D-ARs with Ki values in the sub-nanomolar range, demonstrating selectivity over α1A- and α1B-adrenoceptor subtypes, and lacks significant ancillary activity at serotonin and dopamine receptors [1].

Why Non-Selective Alpha-1 Blockers or Other Subtype Antagonists Cannot Substitute for A-119637 in α1D-Focused Research


Substituting A-119637 with non-selective α1-antagonists (e.g., prazosin) or antagonists selective for other α1-subtypes (e.g., α1B-selective A-322312) fails to reproduce its unique pharmacological fingerprint. While prazosin inhibits both α1D- and α1A-mediated contractions broadly [1], A-322312 exhibits only weak inhibition in electrically stimulated corpus cavernosum (~32%) and no effect in cavernous artery [1]. Furthermore, the α2-antagonist yohimbine paradoxically enhances nerve-mediated contractions, confounding interpretation [1]. Even among α1D-preferring ligands, older tools like BMY 7378 possess significant off-target activity at 5-HT1A receptors and lower functional potency in isolated tissue assays [2]. A-119637's combination of high α1D binding affinity (sub-nanomolar Ki), robust functional antagonism (>90% relaxation at 100 nM), and clean ancillary pharmacology [2] makes it irreplaceable for experiments where specific α1D-AR blockade is required without confounding off-target effects.

Head-to-Head Functional and Binding Selectivity Data Differentiating A-119637 from α1B, Non-Selective, and α2 Antagonists


A-119637 Completely Relaxes NA-Contracted Corpus Cavernosum (>90%), While α1B Antagonist A-322312 Fails to Affect Cavernous Artery Tone

In isolated rat corpus cavernosum (CC) preparations pre-contracted with noradrenaline (NA), A-119637 at a concentration of 10⁻⁷ M (100 nM) produced relaxation exceeding 90% [1]. In stark contrast, the α1B-selective antagonist A-322312 at the identical concentration (10⁻⁷ M) exhibited no observable effect on NA concentration-response curves in the cavernous artery (Acc) [1]. This demonstrates a clear functional differentiation in tissue sensitivity and α1-subtype predominance.

α1D-adrenoceptor corpus cavernosum noradrenaline

A-119637 Potently Inhibits Electrically Evoked Contractions in CC (pIC₅₀ 8.12), Whereas α1B Antagonist A-322312 Shows Only Partial Inhibition (32.3%)

A-119637 attenuated electrically induced contractions in isolated rat corpus cavernosum (CC) with a -logIC₅₀ (pIC₅₀) of 8.12 ± 0.15, corresponding to an IC₅₀ of approximately 7.6 nM [1]. In the same assay, the α1B-selective antagonist A-322312 at 10⁻⁷ M (100 nM) produced only 32.3 ± 5.1% inhibition of the electrically evoked response [1]. This head-to-head comparison reveals A-119637's potency advantage of over an order of magnitude and its capacity for near-complete functional blockade.

α1D-adrenoceptor electrically evoked contraction pIC50

A-119637 (0.3 µmol/kg i.p.) Triples Number and Extends Duration of Apomorphine-Induced Erections 6-Fold, Unlike A-322312, Prazosin, or Yohimbine

In an in vivo rat model, intraperitoneal administration of A-119637 (0.3 µmol kg⁻¹) significantly enhanced apomorphine-induced penile erections, tripling the number of erections and producing a 6-fold increase in the total duration of erectile responses compared to apomorphine alone [1]. In the same study, equivalent doses of the α1B antagonist A-322312, the non-selective α1 antagonist prazosin, or the α2 antagonist yohimbine failed to enhance apomorphine-induced erections [1]. This uniquely positions A-119637 as the only compound among these comparators with pro-erectile activity via α1D blockade in this model.

erectile dysfunction apomorphine in vivo

A-119637 Exhibits >10-Fold Higher Binding Affinity at Human α1D-AR (Ki = 0.252 nM) Compared to α1A and α1B Subtypes, with >100-Fold Greater Functional Potency than BMY 7378

In radioligand binding assays using cloned human receptors, A-119637 displayed a Ki of 0.252 nM at the α1D-AR, compared to Ki values of 2.43 nM at rat α1A, 3.47 nM at human α1a, 1.97 nM at bovine α1a, and 0.523 nM at human α1b [1]. This yields selectivity ratios of approximately 10- to 20-fold for α1D over α1A receptors and about 2-fold over α1b receptors [1]. Importantly, A-119637 demonstrated over 100-fold greater functional potency in rat aorta (pA₂ = 10.6) compared to the older α1D antagonist BMY 7378 (pA₂ = 8.22) [1].

radioligand binding Ki subtype selectivity

Optimal Research and Industrial Application Scenarios for A-119637 Based on Quantitative Evidence


In Vitro Functional Studies of α1D-Adrenoceptor-Mediated Smooth Muscle Contraction in Urogenital Tissues

A-119637 is the preferred tool for ex vivo organ bath experiments in corpus cavernosum, vas deferens, or cavernous artery preparations where selective inhibition of neurogenic or noradrenaline-induced contractions is required. At 10⁻⁷ M, A-119637 achieves >90% relaxation of NA-contracted CC and potently inhibits electrically evoked contractions (pIC₅₀ = 8.12) [1]. This ensures that the observed pharmacological effects can be confidently attributed to α1D-AR blockade, as α1B-selective antagonists (e.g., A-322312) show only partial (~32%) or no inhibition in these tissues [1].

In Vivo Pharmacological Models of Erectile Function and Lower Urinary Tract Dysfunction

For preclinical studies investigating pro-erectile mechanisms or lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia, A-119637 provides a unique in vivo profile. A single dose of 0.3 µmol kg⁻¹ i.p. triples the number and increases 6-fold the duration of apomorphine-induced penile erections in rats, an effect not replicated by prazosin, A-322312, or yohimbine [1]. This makes A-119637 an essential reference compound for demonstrating α1D-specific efficacy in animal models, distinct from non-selective α1-blockers that may cause hypotension [1].

Receptor Selectivity Profiling and Counter-Screening Assays in Drug Discovery

A-119637 serves as a high-quality positive control in radioligand binding or functional assays designed to evaluate the α1-adrenoceptor subtype selectivity of novel chemical entities. With a Ki of 0.252 nM at human α1D-AR and 10- to 20-fold selectivity over α1A subtypes [2], A-119637 allows for the establishment of assay windows and the validation of selectivity thresholds. Its clean ancillary pharmacology profile (low affinity for 5-HT1, 5-HT2, D1, D2 receptors) [2] further ensures that it does not confound counter-screening results, unlike less selective α1D ligands such as BMY 7378.

Comparative Pharmacological Studies to Dissect α1-Adrenoceptor Subtype Physiology

When used alongside subtype-selective antagonists like A-322312 (α1B) and non-selective blockers like prazosin, A-119637 enables rigorous dissection of the distinct physiological roles of α1-adrenoceptor subtypes in complex tissues and organ systems [1]. Its well-characterized functional potency (pA₂ = 10.6 in rat aorta) [2] and clear differentiation from other α1-antagonists in both in vitro and in vivo assays make it an indispensable component of any α1-subtype pharmacology toolbox.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-119637

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.